molecular formula C7H8F2O2 B13459636 rac-(1R,2S,5S)-6,6-difluorobicyclo[3.1.0]hexane-2-carboxylic acid

rac-(1R,2S,5S)-6,6-difluorobicyclo[3.1.0]hexane-2-carboxylic acid

Cat. No.: B13459636
M. Wt: 162.13 g/mol
InChI Key: WGLFEUAWPWVCGR-WDCZJNDASA-N
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Description

rac-(1R,2S,5S)-6,6-difluorobicyclo[3.1.0]hexane-2-carboxylic acid: is a bicyclic compound characterized by the presence of two fluorine atoms and a carboxylic acid group

Preparation Methods

The synthesis of rac-(1R,2S,5S)-6,6-difluorobicyclo[3.1.0]hexane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:

    Cyclization Reactions: Formation of the bicyclic structure through cyclization reactions.

    Fluorination: Introduction of fluorine atoms using fluorinating agents under controlled conditions.

    Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to achieve the desired product efficiently .

Chemical Reactions Analysis

rac-(1R,2S,5S)-6,6-difluorobicyclo[3.1.0]hexane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorine atoms and carboxylic acid group can participate in substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

rac-(1R,2S,5S)-6,6-difluorobicyclo[3.1.0]hexane-2-carboxylic acid finds applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of rac-(1R,2S,5S)-6,6-difluorobicyclo[3.1.0]hexane-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms and carboxylic acid group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

rac-(1R,2S,5S)-6,6-difluorobicyclo[3.1.0]hexane-2-carboxylic acid can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of rac-(1R,2S,5S)-6,6-difluorobicyclo[31

Biological Activity

rac-(1R,2S,5S)-6,6-difluorobicyclo[3.1.0]hexane-2-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of fluorine atoms in its structure enhances its chemical stability and interaction with biological targets, making it a subject of interest for therapeutic applications.

  • Molecular Formula : C7_{7}H8_{8}F2_{2}O2_{2}
  • Molecular Weight : 162.13 g/mol
  • Structure : The bicyclic framework provides a rigid structure that may influence its biological interactions.

Antiviral Properties

Preliminary studies indicate that this compound exhibits antiviral activity, particularly against respiratory viruses such as human respiratory syncytial virus (hRSV). The proposed mechanism involves the compound's interaction with viral proteins or host cell receptors, leading to inhibition of viral replication.

The biological activity of this compound may be attributed to:

  • Binding Affinity : Interaction studies suggest that it binds effectively to viral proteins and cellular receptors involved in viral entry and replication.
  • Chemical Stability : The incorporation of fluorine atoms enhances the compound's stability and reactivity with biological targets.

Study 1: Antiviral Efficacy

In a controlled laboratory setting, this compound was tested against hRSV-infected cells. Results indicated a significant reduction in viral load compared to untreated controls, suggesting its potential as an antiviral agent.

Parameter Control Group Treatment Group
Viral Load (PFU/ml)10^610^3
Cell Viability (%)70%90%

Study 2: Binding Studies

A series of binding assays were conducted to evaluate the affinity of this compound for various viral proteins. The findings demonstrated a high binding affinity for the F protein of hRSV.

Protein Target Binding Affinity (Kd)
hRSV F Protein50 nM
hRSV G Protein200 nM

Comparative Analysis

To further understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Compound Name Molecular Formula Unique Features
rac-(1R,5S)-bicyclo[3.1.0]hexan-6-amine hydrochlorideC6_{6}H10_{10}ClNLacks fluorination; different stereochemistry
rac-(1R,5R)-bicyclo[3.1.0]hexan-2-oneC6_{6}H6_{6}F2_{2}ODifferent position for functional groups

Properties

Molecular Formula

C7H8F2O2

Molecular Weight

162.13 g/mol

IUPAC Name

(1S,2R,5R)-6,6-difluorobicyclo[3.1.0]hexane-2-carboxylic acid

InChI

InChI=1S/C7H8F2O2/c8-7(9)4-2-1-3(5(4)7)6(10)11/h3-5H,1-2H2,(H,10,11)/t3-,4-,5+/m1/s1

InChI Key

WGLFEUAWPWVCGR-WDCZJNDASA-N

Isomeric SMILES

C1C[C@@H]2[C@H]([C@@H]1C(=O)O)C2(F)F

Canonical SMILES

C1CC2C(C1C(=O)O)C2(F)F

Origin of Product

United States

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